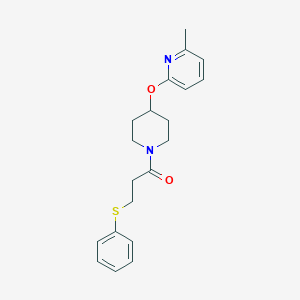

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one

Description

Properties

IUPAC Name |

1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S/c1-16-6-5-9-19(21-16)24-17-10-13-22(14-11-17)20(23)12-15-25-18-7-3-2-4-8-18/h2-9,17H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZYRHXIMKSMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Methylpyridinyl Group:

Introduction of the Phenylthio Group: The phenylthio group is introduced via a thiolation reaction, where a thiol group is added to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the phenylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Trifluoromethyl substituents (Evidences 10–11) increase lipophilicity and metabolic stability but may raise molecular weight beyond ideal drug-like thresholds (~500 g/mol).

- Ring Size : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring) affects conformational flexibility and steric interactions with biological targets .

Mechanistic Insights :

- The phenylthio group may enhance membrane permeability, while substituents on the heterocyclic ring (e.g., trifluoromethyl, pyrazole) modulate target binding.

Physicochemical and Drug-Like Properties

| Parameter | Target Compound | Pyrazole Analogue () | Trifluoromethylpyridine Analogue () |

|---|---|---|---|

| Molecular Weight | ~386.5 | 329.5 | 410.5 |

| LogP (Estimated) | ~3.5 | ~3.0 | ~4.2 |

| Hydrogen Bond Acceptors | 4 | 5 | 6 |

Implications :

- The target compound’s moderate molecular weight (~386.5) and LogP (~3.5) align with Lipinski’s rules for oral bioavailability.

- Higher LogP in trifluoromethyl derivatives () may improve membrane permeability but increase risk of off-target toxicity .

Biological Activity

The compound 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring , a 6-methylpyridine group , and a phenylthio moiety . These structural components contribute to its unique chemical reactivity and biological activity. The presence of the piperidine ring suggests potential antimicrobial activity , as many antibiotics incorporate similar structures.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₂O₂S |

| Molecular Weight | 341.46 g/mol |

| CAS Number | 1797066-90-0 |

| Functional Groups | Piperidine, Pyridine, Thioether |

Antimicrobial Potential

Initial studies suggest that the compound may exhibit antimicrobial properties . The piperidine component is known for its presence in various antibiotics, indicating a pathway for further exploration in this area. Research could focus on its efficacy against specific bacterial strains and fungi.

Kinase Inhibition

The compound's structure includes a quinazolinone core, which is often associated with kinase inhibition . Kinases play critical roles in cell signaling pathways, making them significant targets in cancer therapy. Investigations into whether this compound can inhibit specific kinases could reveal its potential as an anticancer agent.

The biological activity of the compound is likely mediated through its interactions with various molecular targets:

- Enzyme Modulation : The compound may bind to enzymes involved in metabolic processes, altering their activity.

- Signal Transduction Pathways : It could influence pathways related to cell growth and differentiation.

Understanding these interactions is crucial for determining the therapeutic potential of the compound.

Study 1: Antimicrobial Activity

A study conducted on structurally similar compounds indicated that modifications in the piperidine ring significantly influenced antimicrobial efficacy. Compounds with enhanced lipophilicity showed increased membrane permeability, suggesting that similar modifications to our compound could enhance its antimicrobial properties.

Study 2: Kinase Inhibition

Research on quinazolinone derivatives has demonstrated their ability to inhibit various kinases involved in cancer progression. A recent study highlighted that compounds with similar structural features exhibited potent inhibitory effects on specific kinases, leading to reduced tumor growth in preclinical models.

Q & A

Basic: What synthetic routes are commonly employed for preparing 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one?

The synthesis typically involves multi-step reactions, leveraging intermediates with piperidine and phenylthio moieties. A Claisen-Schmidt condensation approach (as seen in analogous compounds) can be adapted:

- Step 1 : Functionalize piperidine with 6-methylpyridin-2-yloxy via nucleophilic substitution under basic conditions (e.g., NaOH in dichloromethane) .

- Step 2 : Introduce the phenylthio group through thiol-ene coupling or nucleophilic aromatic substitution, using benzenethiol and a catalyst like Cu(I) .

- Step 3 : Ketone formation via Friedel-Crafts acylation or oxidation of a propanol precursor.

Purification often involves column chromatography and recrystallization. Yield optimization may require ultrasonication to enhance reaction rates, as demonstrated in similar thioether syntheses .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the piperidinyloxy and phenylthio substituents. For example, the methyl group on pyridine (δ ~2.5 ppm) and thioketone protons (δ ~3.8–4.2 ppm) .

- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C-O-C from piperidinyloxy) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₂₁H₂₄N₂O₂S: 368.16 g/mol).

- X-ray Crystallography (if crystalline) : SHELXL software is widely used for structural refinement, particularly for resolving piperidine ring conformations .

Basic: What safety precautions are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., thiols) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers at 2–8°C, away from oxidizers and light .

Advanced: How can computational methods aid in studying this compound’s reactivity?

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., thiolate attack on electrophilic carbons) and transition states .

- Molecular Docking : Screen for potential biological targets (e.g., kinases or GPCRs) using the phenylthio group as a hydrophobic anchor .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to optimize reaction conditions via COSMO-RS models .

Advanced: How to resolve contradictions in purity assessments between HPLC and elemental analysis?

- Case Example : If HPLC shows >99% purity but elemental analysis deviates by >0.3%, consider:

Advanced: What strategies optimize enantioselective synthesis of chiral analogs?

- Chiral Catalysts : Use Ru(II)-BINAP complexes for asymmetric hydrogenation of prochiral ketones .

- Kinetic Resolution : Lipase-mediated hydrolysis of racemic esters (e.g., Candida antarctica Lipase B) .

- Crystallization-Induced Diastereomer Transformation : Employ chiral resolving agents (e.g., tartaric acid derivatives) .

Advanced: How to analyze the electronic effects of the phenylthio group on biological activity?

- SAR Studies : Synthesize analogs replacing –SPh with –OPh or –SePh and compare IC₅₀ values in enzyme assays .

- Electrostatic Potential Maps : Compute using DFT to identify nucleophilic/electrophilic regions influenced by sulfur’s polarizability .

- Metabolite Profiling : Use LC-MS to track sulfoxide/sulfone metabolites, which may alter target binding .

Advanced: What crystallographic challenges arise in resolving its structure?

- Disorder in Piperidine Rings : Address via low-temperature (100 K) data collection and SHELXL refinement with PART instructions .

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms to improve model accuracy .

- Twinned Crystals : Use PLATON’s TWINROTMAT for data integration in cases of pseudo-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.